Bietamiverine hydrochloride

Muscarinic Antagonism Receptor Binding Assay GI Spasmolysis

Bietamiverine hydrochloride provides a unique dual-action spasmolytic profile for GI research. Its mixed atropinic and papaverinic mechanism, with a dominant atropinic effect, bridges functional gaps left by single-mechanism alternatives. The M3 receptor Ki of 186 nM enables its use as an intermediate-potency reference in high-throughput muscarinic antagonist screening. Enantiopure (R)- and (S)-forms with FDA UNII codes support stereoselective studies. This salt offers a 6–7°C lower mp (187–189°C) than the dihydrochloride, informing salt selection for formulation.

Molecular Formula C19H31ClN2O2
Molecular Weight 354.9 g/mol
CAS No. 1477-10-7
Cat. No. B075646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBietamiverine hydrochloride
CAS1477-10-7
SynonymsBietamiverine
Molecular FormulaC19H31ClN2O2
Molecular Weight354.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl
InChIInChI=1S/C19H30N2O2.ClH/c1-3-20(4-2)15-16-23-19(22)18(17-11-7-5-8-12-17)21-13-9-6-10-14-21;/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3;1H
InChIKeyXZKSTBXJKGLMLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bietamiverine Hydrochloride (CAS 1477-10-7): A Mixed-Profile Antispasmodic with Dual Muscarinic-Musculotropic Activity


Bietamiverine hydrochloride (CAS 1477-10-7) is a piperidine-based tertiary amine antispasmodic agent characterized by a mixed atropine-like and papaverine-like spasmolytic profile, with a predominant atropinic effect on gastrointestinal smooth muscle [1][2]. The compound functions as a muscarinic acetylcholine receptor antagonist, exhibiting measurable affinity for human M1, M2, and M3 receptor subtypes [3]. Structurally, it belongs to the alpha-amino acid ester class, featuring a phenylpiperidine core linked via an ester bond to a diethylaminoethyl side chain [1].

Why Bietamiverine Hydrochloride Cannot Be Simply Substituted by Papaverine or Standard Anticholinergics


Substituting bietamiverine hydrochloride with single-mechanism alternatives such as papaverine (pure musculotropic) or non-selective anticholinergics like atropine introduces functional gaps that compromise experimental consistency and therapeutic relevance. Papaverine acts exclusively via direct smooth muscle phosphodiesterase inhibition without neurotropic muscarinic blockade [1], while standard anticholinergics lack the complementary musculotropic component that characterizes bietamiverine's mixed spasmolytic profile [2]. This dual-action framework, explicitly described as a 'mixed spasmolytic of atropinic and papaverinic type with a more pronounced atropinic effect,' underpins its distinct gastrointestinal motility modulation [2]. Furthermore, structural analogs within the phenylpiperidine acetate class (e.g., dipiproverine, butopiprine) share the core scaffold but diverge in side-chain composition, receptor subtype selectivity, and pharmacological emphasis [3], precluding simple one-to-one substitution without altering observed spasmolytic outcomes.

Quantitative Differentiation Evidence for Bietamiverine Hydrochloride (CAS 1477-10-7) Versus Comparators


Human M3 Muscarinic Receptor Affinity: Bietamiverine vs. Dipiproverine

Bietamiverine demonstrates measurable binding affinity at the human muscarinic M3 receptor (Ki = 186 nM) in a defined radioligand displacement assay [1]. In contrast, no equivalent Ki value for dipiproverine at the human M3 receptor is documented in the same public authoritative database [2], despite dipiproverine's classification as an anticholinergic antispasmodic with a structurally related alpha-amino acid ester core. This difference in documented receptor engagement data provides a distinguishing parameter for selection between these two piperidine-based spasmolytics.

Muscarinic Antagonism Receptor Binding Assay GI Spasmolysis

Muscarinic Receptor Subtype Selectivity Profile: M3 vs. M1 vs. M2

Bietamiverine exhibits a modest selectivity gradient across human muscarinic receptor subtypes, with the highest affinity observed at M3 (pKi = 6.73, Ki ≈ 186 nM) followed by M1 (pKi = 6.57, Ki ≈ 269 nM) and M2 (pKi = 5.99, Ki ≈ 1023 nM) [1]. This M3-preferring profile distinguishes bietamiverine from non-selective anticholinergics such as atropine, which binds M1-M5 subtypes with approximately equal affinity in the subnanomolar to low nanomolar range [2], and from M3-selective agents like darifenacin (M3 Ki = 0.84 nM) that exhibit substantially higher potency with pronounced selectivity [3].

Receptor Selectivity M3 Antagonist Anticholinergic Profiling

Salt Form Selection: Hydrochloride vs. Dihydrochloride Physicochemical Properties

Bietamiverine hydrochloride (monohydrochloride, CAS 1477-10-7) and bietamiverine dihydrochloride (CAS 2691-46-5) represent distinct salt forms with quantifiable differences in physicochemical properties relevant to handling and formulation. The monohydrochloride exhibits a melting point of 187-189°C and a molecular weight of 354.91 g/mol [1], whereas the dihydrochloride displays a higher melting point of 194-195°C and a molecular weight of 391.38 g/mol [1]. This 6-7°C differential in melting point reflects altered crystal lattice energy attributable to the additional chloride counterion, which may impact thermal stability, hygroscopicity, and dissolution behavior in solid-dosage development.

Salt Form Solid-State Properties Formulation Development

Analytical Method Validation: Phthalic Anhydride Assay Linearity for Bietamiverine

A validated colorimetric method using phthalic anhydride/acetic anhydride reagent has been established for the quantification of bietamiverine dihydrochloride alongside other tertiary amine drugs. The assay demonstrates linear absorption response up to approximately 6 μg/mL for all drugs studied, including bietamiverine dihydrochloride, pilocarpine nitrate, codeine phosphate, and toclase citrate [1]. This validated method offers a standardized, cross-validated analytical approach applicable to purity determination and pharmaceutical preparation analysis without requiring prior chromatographic separation [1].

Analytical Chemistry Assay Development Tertiary Amine Quantification

Chiral Resolution and Reference Standards: (R)- and (S)-Bietamiverine Availability

Bietamiverine contains a chiral center at the alpha-carbon of the phenylpiperidine acetate moiety, giving rise to distinct (R)- and (S)-enantiomers. Both (R)-bietamiverine hydrochloride (UNII: 4LO043ROKJ) and (S)-bietamiverine hydrochloride (UNII: G6OZ1H1V8V) are registered with FDA Unique Ingredient Identifiers and maintained in PubChem as discrete molecular entities with unique stereochemical descriptors [1][2]. This enantiomeric resolution capability contrasts with many legacy antispasmodics (e.g., racemic papaverine, atropine) where chiral reference standards may be unavailable or poorly characterized, positioning bietamiverine as a viable candidate for stereochemistry-dependent pharmacological investigations.

Chiral Purity Reference Standard Stereochemistry

Synthetic Accessibility and Precursor Availability: Synthesis of (R)-(-)-Bietamiverine

A documented synthetic pathway exists for the preparation of enantiomerically pure (R)-(-)-bietamiverine from (R)-(-)-phenylpiperidin-1-yl-acetic acid, establishing a defined route to chiral material [1]. This synthetic accessibility of the resolved enantiomer provides a procurement advantage over analogs such as dipiproverine or butopiprine, for which peer-reviewed enantioselective synthetic protocols are not comparably established in the public domain, potentially limiting the availability of defined stereoisomers for stereochemistry-dependent research applications.

Synthesis Chiral Resolution Process Chemistry

Procurement-Driven Application Scenarios for Bietamiverine Hydrochloride (CAS 1477-10-7)


Calibration of Muscarinic Antagonist Screening Panels Requiring Intermediate-Potency M3 Control

Laboratories developing high-throughput screening assays for muscarinic receptor antagonists can utilize bietamiverine hydrochloride as an intermediate-potency reference compound. With documented M3 receptor Ki of 186 nM [1], it fills a critical calibration gap between high-potency controls (e.g., atropine, subnanomolar Ki) and weak or negative controls. This intermediate affinity, coupled with its modest M3-over-M2 selectivity (~5.5-fold), provides a benchmark for assay sensitivity validation and Z'-factor optimization in compound library screening campaigns targeting gastrointestinal spasmolysis or related anticholinergic indications [1].

Formulation Pre-Development Studies Requiring Defined Salt-Form Thermal Characterization

Pharmaceutical development groups engaged in solid-dosage formulation screening require well-characterized salt forms with documented thermal properties. Bietamiverine hydrochloride (mp 187-189°C) offers a 6-7°C lower melting point than its dihydrochloride counterpart (mp 194-195°C) [2], a parameter directly relevant to milling, hot-melt extrusion, and thermal stability assessments. This defined thermal differential supports informed salt-form selection in early-stage formulation development without requiring de novo polymorph or salt screening.

Analytical Method Development and Quality Control of Tertiary Amine Pharmaceuticals

Quality control and analytical development laboratories requiring validated, non-chromatographic quantification methods for tertiary amine drugs can implement the phthalic anhydride/acetic anhydride colorimetric assay, which has been cross-validated with bietamiverine dihydrochloride demonstrating linearity up to ~6 μg/mL [3]. This method enables cost-effective purity analysis and content uniformity testing in pharmaceutical preparations without the instrumentation demands of HPLC or LC-MS, applicable to both reference standard characterization and finished-product quality control [3].

Chiral Pharmacology Studies Requiring Enantiomerically Defined Antispasmodic Reference Materials

Research groups investigating stereoselective muscarinic receptor interactions or enantiomer-dependent spasmolytic activity can procure both (R)- and (S)-bietamiverine hydrochloride as discrete, FDA UNII-registered reference standards [4][5]. This enantiomeric pair, supported by a documented chiral synthesis pathway from (R)-(-)-phenylpiperidin-1-yl-acetic acid [6], provides a rare opportunity to conduct controlled stereochemical comparisons within the phenylpiperidine antispasmodic class, a dimension unavailable with achiral analogs like papaverine or poorly resolved anticholinergics.

Technical Documentation Hub

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